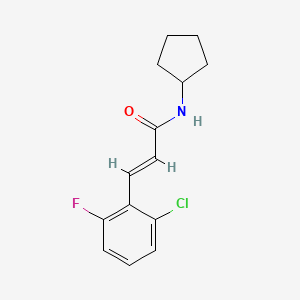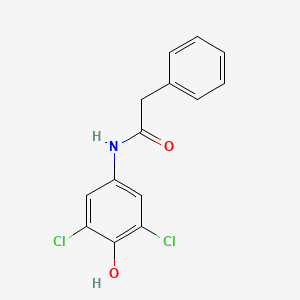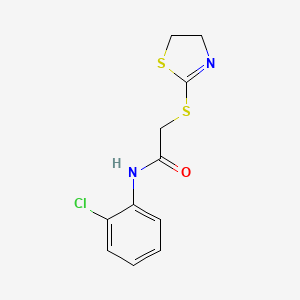![molecular formula C17H25N3O2 B5726710 N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Mécanisme D'action
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea modulates these processes and affects various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in stem cell differentiation and cancer biology.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to have various biochemical and physiological effects in different cell types. In stem cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea maintains the pluripotency of embryonic stem cells and induces the differentiation of induced pluripotent stem cells into specific cell types. In cancer cells, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea inhibits the growth and metastasis of various cancer cell lines by modulating various signaling pathways, including the Wnt/β-catenin pathway. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to promote neuronal differentiation and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has several advantages for laboratory experiments, including its high selectivity for GSK-3, its ability to penetrate cell membranes, and its stability in various solvents. However, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research could focus on developing more potent and selective GSK-3 inhibitors based on the structure of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea. Additionally, research could investigate the potential of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a therapeutic agent in combination with other drugs or therapies. Finally, more studies are needed to understand the long-term effects and potential side effects of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea in vivo.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea involves the reaction of 4-(4-morpholinyl)aniline with cyclohexyl isocyanate in the presence of a suitable solvent. The reaction yields N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea as a white solid, which can be purified using various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been extensively studied in various scientific fields, including stem cell research, cancer biology, and neurobiology. In stem cell research, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea is used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. In cancer biology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. In neurobiology, N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been used to study the role of GSK-3 in neuronal development and function.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h6-9,14H,1-5,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSXLQEDZASFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6944636 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

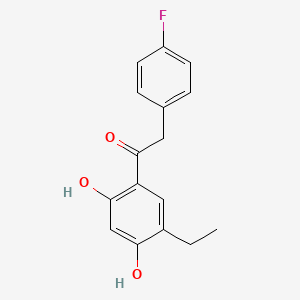
![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(2-phenylethyl)benzamide](/img/structure/B5726636.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)
![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
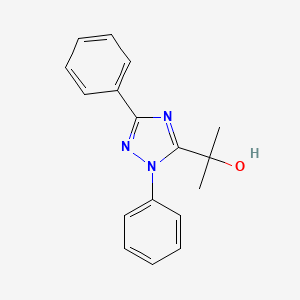
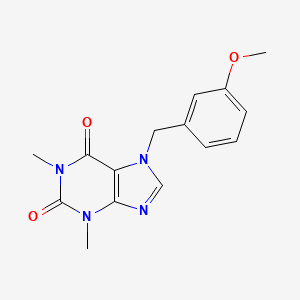
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
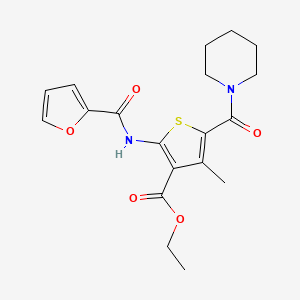
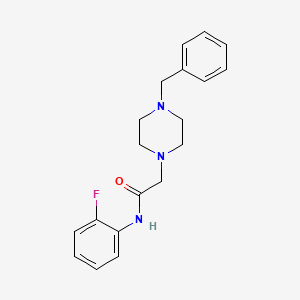
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
